molecular formula C10H16O3 B13018977 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Cat. No.: B13018977
M. Wt: 184.23 g/mol
InChI Key: FPZARQSEVWGCES-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, and an alcohol functional group at the third position. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol typically involves the formation of the bicyclo[3.2.1]octane core followed by the introduction of the dioxolane ring. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[3.2.1]octane structure. Subsequent steps include the protection of hydroxyl groups and the formation of the dioxolane ring through acetalization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol is unique due to its specific combination of a bicyclo[3.2.1]octane core, a 1,3-dioxolane ring, and an alcohol functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZARQSEVWGCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C23OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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